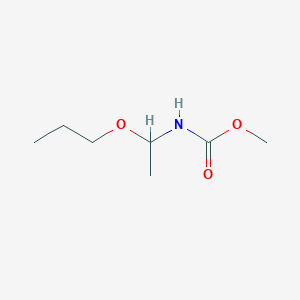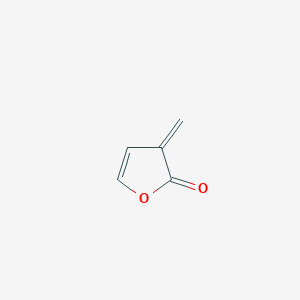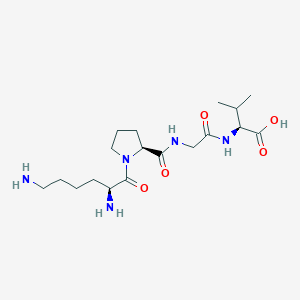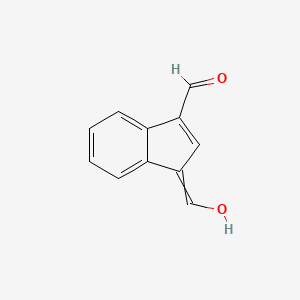![molecular formula C38H34P2Si B12568028 Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- CAS No. 577785-19-4](/img/structure/B12568028.png)
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- is a complex organophosphorus compound It is characterized by the presence of a phosphine group bonded to a diphenylsilylene moiety, which is further connected to two methylene bridges and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- typically involves the reaction of diphenylphosphine with a suitable silylene precursor under controlled conditions. One common method includes the deprotonation of diphenylphosphine using a strong base, followed by the addition of a silylene compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives with lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- involves its ability to coordinate with metal centers, forming stable complexes that can participate in various catalytic cycles. The molecular targets include transition metals, and the pathways involved often relate to catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but lacks the silylene moiety.
Ethylenebis(diphenylphosphine): Contains an ethylene bridge instead of methylene.
1,2-Bis(diphenylphosphino)benzene: Features a benzene ring as the bridging unit.
Uniqueness
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- is unique due to the presence of the diphenylsilylene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and coordination chemistry, where it can provide enhanced stability and reactivity compared to its analogues .
Propriétés
Numéro CAS |
577785-19-4 |
|---|---|
Formule moléculaire |
C38H34P2Si |
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
[diphenylphosphanylmethyl(diphenyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C38H34P2Si/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34)31-41(37-27-15-5-16-28-37,38-29-17-6-18-30-38)32-40(35-23-11-3-12-24-35)36-25-13-4-14-26-36/h1-30H,31-32H2 |
Clé InChI |
KMYKTHWRDFYPQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CP(C2=CC=CC=C2)C3=CC=CC=C3)(CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)

![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)




![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)

